Asenapine N-Oxide

説明

Synthesis Analysis

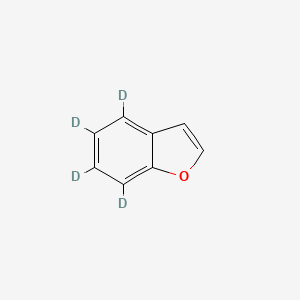

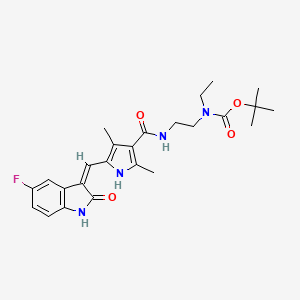

The synthesis of Asenapine N-Oxide involves complex chemical processes. For instance, the stable isotope-labeled synthesis of Asenapine N-Oxide was achieved in two synthetic steps, starting from labeled precursors, highlighting the intricacies involved in its preparation (Kuethe, 2012). Another method reported the synthesis of asenapine through multiple stages, including etherification, oxidation, and hydrolysis, among others, indicating the complexity of synthesizing asenapine and its derivatives (Guo-jun, 2011).

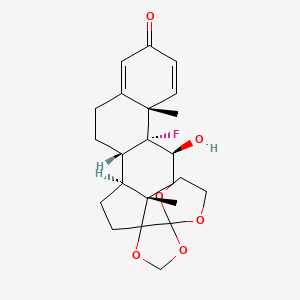

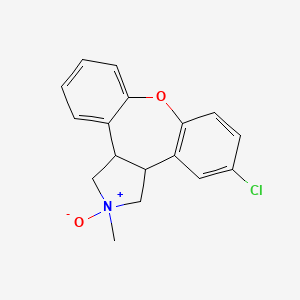

Molecular Structure Analysis

The molecular structure of Asenapine N-Oxide, like asenapine, includes a dibenzoxepino pyrrole core, which is crucial for its biological activity. The N-oxide formation involves the addition of an oxygen atom to the nitrogen present in the dibenzoxepino pyrrole structure, altering its chemical properties while retaining the core structure essential for its activity.

Chemical Reactions and Properties

Asenapine N-Oxide's chemical reactions and properties are influenced by its complex structure. For example, the synthesis of asenapine's impurities involves oxidation and reduction reactions, indicating the reactivity of its molecular framework and the potential for chemical modifications (Wenxuan et al., 2014). The compound's stability and reactivity under different chemical conditions are essential for understanding its behavior in various environments.

科学的研究の応用

Sublingual Film Development for Enhanced Therapeutic Efficacy : Asenapine, due to its extensive hepatic metabolism, has limited oral bioavailability. A study developed sublingual films containing asenapine, which showed rapid dissolution and higher permeation through sublingual epithelium, indicating greater asenapine absorption and comparable efficacy with marketed formulations (Dalal et al., 2021).

Unique Receptor Binding Affinities : Asenapine exhibits high affinity and a unique rank order of binding affinities for various serotonin, adrenoceptors, dopamine receptors, and histamine receptors, differentiating it from other antipsychotics. Its functional effects also differ from those of risperidone and olanzapine (Shahid et al., 2009).

Electrophysiological Characterization : The in vivo effects of asenapine on various receptors, including serotonin-1A, D2, and alpha2-adrenergic receptors, have been characterized. Asenapine displays potent antagonistic activity and partial agonistic activity at these receptors, which supports its application in treating schizophrenia and bipolar disorder (Ghanbari et al., 2009).

Postmortem Distribution in Forensic Toxicology : A method was developed for detecting and quantitating asenapine in postmortem cases, aiding in forensic investigations (Miller et al., 2013).

Neuroprotective Effects in Seizure-Induced Memory Impairment : Asenapine has been shown to have potential neuroprotective effects in a model of memory impairment caused by seizures. It modulates oxidative stress pathways, suggesting its utility in neurodegenerative disorders (Farhadi et al., 2022).

Protection Against Oxidative Stress in Endothelial Cells : Asenapine can protect coronary endothelial cells against oxidative stress, suggesting its potential role in managing cardiovascular disease in psychiatric patients (Grossini et al., 2014).

Intranasal Delivery for Schizophrenia Treatment : Nanostructured lipid carriers were developed for intranasal delivery of asenapine, showing improved pharmacokinetic profiles and significant decrease in extrapyramidal side effects, enhancing antipsychotic effect in schizophrenia treatment (Singh et al., 2016).

Dopamine D1 Receptor Mechanism in Cognitive Effects : Asenapine's efficacy in improving phencyclidine-induced deficits in visual recognition memory in rats suggests a role for D1 receptor mechanisms in its cognitive effects, relevant to schizophrenia treatment (Snigdha et al., 2011).

Safety And Hazards

Asenapine N-Oxide is toxic if swallowed and in contact with skin . The parent compound, Asenapine, has some obstacles to its use, including food and drink restrictions, twice-daily dosing, and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) .

将来の方向性

Research is ongoing to develop new formulations of Asenapine to enhance its therapeutic efficacy. For example, sublingual films containing Asenapine have been developed using a solvent casting method . Another study characterized the pharmacokinetic profile of a transdermal patch formulation of Asenapine .

特性

IUPAC Name |

9-chloro-4-methyl-4-oxido-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNYMFHSPDODLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asenapine N-Oxide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。